molecular formula C14H15N3O2 B4238939 N'-(2,5-dimethylpyrrol-1-yl)-N-phenyloxamide

N'-(2,5-dimethylpyrrol-1-yl)-N-phenyloxamide

Cat. No.: B4238939
M. Wt: 257.29 g/mol
InChI Key: XRLWDHOBXMFTRP-UHFFFAOYSA-N
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Description

N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-phenylethanediamide: is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and an ethanediamide moiety linked to a phenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-phenylethanediamide typically involves the condensation of 2,5-dimethylpyrrole with an appropriate amine and a phenyl-substituted ethanediamide. One common method involves the reaction of 2,5-dimethylpyrrole with N-phenylethanediamine under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-phenylethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Comparison with Similar Compounds

N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-phenylethanediamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness: N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-phenylethanediamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and biological activities. Its ability to inhibit key enzymes and its versatile reactivity make it a valuable compound in various fields of research .

Properties

IUPAC Name

N'-(2,5-dimethylpyrrol-1-yl)-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-8-9-11(2)17(10)16-14(19)13(18)15-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLWDHOBXMFTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1NC(=O)C(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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